Home > Products > Screening Compounds P71767 > N-tert-butyl isoquine
N-tert-butyl isoquine - 459133-38-1

N-tert-butyl isoquine

Catalog Number: EVT-10932561
CAS Number: 459133-38-1
Molecular Formula: C20H22ClN3O
Molecular Weight: 355.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-tert-butyl isoquine is a novel compound classified as a 4-aminoquinoline derivative, primarily developed as an antimalarial drug candidate. It was designed to serve as an alternative to existing medications like amodiaquine, aiming to reduce toxicity while maintaining or enhancing efficacy against malaria. The compound has shown significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, both in vitro and in vivo studies. Its development is part of a collaborative effort involving academic institutions and pharmaceutical companies, notably GlaxoSmithKline and the Medicines for Malaria Venture .

Synthesis Analysis

The synthesis of N-tert-butyl isoquine involves a two-step process that begins with readily available starting materials. The key reaction in this synthesis is the Mannich reaction, which has been optimized to improve yields and purity. The initial synthetic route faced challenges related to these factors, but subsequent modifications have led to a scalable and cost-effective industrial production method. This optimized synthesis ensures careful control of reaction conditions to maintain compound stability and achieve high purity levels .

Technical Details

  • Step 1: Formation of an intermediate through the Mannich reaction.
  • Step 2: Conversion of the intermediate into N-tert-butyl isoquine.
Molecular Structure Analysis

N-tert-butyl isoquine has a molecular formula of C20H22ClN3O\text{C}_{20}\text{H}_{22}\text{ClN}_{3}\text{O} and a molecular weight of approximately 355.9 g/mol. The IUPAC name for this compound is 2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol.

Structural Data

  • InChI: InChI=1S/C20H22ClN3O/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18/h4-11,23,25H,12H2,1-3H3,(H,22,24)
  • InChI Key: ZVMMVSSEAMUNGI-UHFFFAOYSA-N
  • Canonical SMILES: CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O

The structure features a chloroquinoline moiety which is critical for its biological activity .

Chemical Reactions Analysis

N-tert-butyl isoquine can undergo various chemical reactions that are essential for its functionalization and modification:

Types of Reactions

  1. Oxidation: Converts N-tert-butyl isoquine into quinone-imine derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can yield amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution: Substitution reactions can occur at the amino and tert-butyl groups using alkyl halides or acyl chlorides.

Major Products Formed

  • Oxidation Products: Quinone-imine derivatives.
  • Reduction Products: Amine derivatives.
  • Substitution Products: Various substituted isoquine derivatives .
Mechanism of Action

N-tert-butyl isoquine exerts its antimalarial effects by disrupting the heme detoxification process within Plasmodium falciparum. The compound binds to free heme, preventing its polymerization into hemozoin, which is crucial for the parasite's survival. This interference leads to an accumulation of toxic heme in the parasite, ultimately resulting in cell death .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid.

Chemical Properties

  • Solubility: Soluble in organic solvents; specific solubility data may vary based on conditions.

Relevant Data

The compound's stability and reactivity profile are influenced by its molecular structure, particularly the presence of functional groups that facilitate interactions with biological targets.

Applications

N-tert-butyl isoquine has several scientific applications:

  • Chemistry: Serves as a model compound for studying structure-activity relationships within 4-aminoquinoline derivatives.
  • Biology: Investigated for its effects on various life cycle stages of Plasmodium falciparum and other malaria-causing parasites.
  • Medicine: Evaluated as a potential antimalarial drug with reduced toxicity compared to existing treatments like chloroquine and amodiaquine.
  • Industry: Explored for potential use in developing new antimalarial therapies and combination treatments aimed at improving efficacy against resistant strains of malaria .
Discovery and Development of N-tert-Butyl Isoquine

Collaborative Drug Discovery Frameworks in Antimalarial Research

The development of N-tert-butyl isoquine (GSK369796) exemplifies the success of public-private partnerships (PPPs) in addressing neglected tropical diseases. This compound emerged from a tripartite collaboration between academics at the University of Liverpool, the non-profit product development partnership Medicines for Malaria Venture (MMV), and the pharmaceutical company GlaxoSmithKline. This alliance pooled resources for medicinal chemistry, preclinical profiling, and clinical translation, creating a streamlined pathway from concept to candidate selection [4] [5].

A critical enabler was the Tres Cantos Antimalarial Set (TCAMS), a GlaxoSmithKline initiative that made >13,000 compounds with confirmed antiplasmodial activity publicly accessible. While N-tert-butyl isoquine itself was not derived from TCAMS, this open-access library exemplified the collaborative ethos that accelerated antimalarial discovery. The dataset facilitated cross-institutional screening and mechanistic studies, reducing duplication and leveraging diverse expertise against Plasmodium resistance [5].

The PPP model specifically addressed three barriers in antimalarial development:

  • Funding Gaps: MMV provided critical funding and project management, de-risking early-stage R&D.
  • Technical Expertise: Liverpool University contributed 4-aminoquinoline medicinal chemistry knowledge, while GlaxoSmithKline offered industrial-scale drug development capabilities.
  • Accessibility Commitments: The partnership embedded equitable licensing to ensure affordability in endemic regions [4].
Table 1: Collaborative Contributions to N-tert-Butyl Isoquine DevelopmentPartnerRoleKey Contribution
University of LiverpoolMedicinal ChemistryRational design, synthesis, and initial SAR profiling
Medicines for Malaria Venture (MMV)Funding & CoordinationTarget product profile alignment, preclinical-to-clinical bridging
GlaxoSmithKlineIndustrial DevelopmentScalable synthesis, comprehensive preclinical dossier

Rational Design Strategies for 4-Aminoquinoline Derivatives

N-tert-butyl isoquine originated from systematic efforts to overcome the toxicity limitations of amodiaquine, a 4-aminoquinoline antimalarial withdrawn due to hepatotoxicity and agranulocytosis linked to quinone-imine metabolites. Researchers applied structure-toxicity relationship principles to modify the amodiaquine scaffold:

  • Quinone-imine Mitigation: Elimination of the 4'-phenolic hydroxyl group, essential for quinone-imine formation via cytochrome P450 metabolism, was achieved by substituting it with a tert-butyl group. This bulky alkyl group provided steric hindrance while retaining lipophilicity necessary for membrane penetration [4] [8].
  • Side Chain Optimization: The Mannich base side chain of amodiaquine was replaced with an isoquine scaffold (piperazinyl linkage), enhancing metabolic stability. Unlike amodiaquine’s metabolically labile secondary amine, the tertiary butyl group in N-tert-butyl isoquine impeded N-dealkylation—a primary route of clearance and toxicant generation [8].
  • Synthetic Accessibility: A two-step synthesis from low-cost starting materials (4,7-dichloroquinoline and N-tert-butylpiperazine) ensured manufacturability. This efficiency aligned with PPP goals for affordable therapeutics [4].
Table 2: Structural Evolution from Amodiaquine to N-tert-Butyl IsoquineCompoundCore StructureMetabolic LiabilityDesign Modification
Amodiaquine4'-Hydroxyaniline Mannich baseQuinone-imine formation via CYP2C8Not applicable
Isoquine4'-tert-Butylaniline Mannich baseReduced quinone-imine riskHydroxyl replaced with tert-butyl
N-tert-butyl isoquine4-(N-tert-butylpiperazin-1-yl)quinolineMinimal N-dealkylationMannich base replaced with stable piperazine; tert-butyl blocks metabolic oxidation

Target-Based Selection Criteria for Novel Antimalarial Candidates

Candidate selection of N-tert-butyl isoquine adhered to the Target Candidate Profile (TCP) framework established by MMV, focusing on asexual blood-stage eradication (TCP-1). Key criteria included:

Efficacy Against Resistant Strains

N-tert-butyl isoquine demonstrated nanomolar inhibitory activity against both chloroquine-sensitive (Plasmodium falciparum D6: IC₅₀ = 12 nM) and chloroquine-resistant (P. falciparum W2: IC₅₀ = 16 nM) strains. This resilience was attributed to its ability to avoid PfCRT-mediated efflux—a primary chloroquine resistance mechanism—due to structural differences in the side chain [4].

Pharmacokinetic Optimization

Comparative preclinical studies in mice, rats, and dogs assessed parameters critical for infrequent dosing:

  • Half-life Extension: N-tert-butyl isoquine exhibited a terminal half-life (t₁/₂) of ~3 hours in mice—shorter than chloroquine but with higher blood-to-plasma partitioning (ratio: 1.6), indicating tissue sequestration favorable for sustained action [8].
  • Metabolic Stability: Unlike amodiaquine, which undergoes rapid CYP2C8-mediated oxidation to toxic quinone-imines, N-tert-butyl isoquine showed minimal oxidative metabolism. Primary clearance occurred via glucuronidation, reducing reactive metabolite risks [8].
  • Oral Bioavailability: At 47% in rodents, bioavailability surpassed amodiaquine (34–38%), supporting reliable oral absorption [4].
Table 3: Pharmacokinetic Comparison of 4-Aminoquinolines in Preclinical ModelsParameterN-tert-butyl isoquineChloroquineAmodiaquine
Blood-to-plasma ratio1.62.5–5.01.1
Plasma clearance (mL/min/kg)28 (mouse)15 (mouse)38 (mouse)
Volume of distribution (L/kg)5.0 (mouse)200 (mouse)22 (mouse)
Oral bioavailability (%)47 (rat)>90 (rat)38 (rat)

Properties

CAS Number

459133-38-1

Product Name

N-tert-butyl isoquine

IUPAC Name

2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol

Molecular Formula

C20H22ClN3O

Molecular Weight

355.9 g/mol

InChI

InChI=1S/C20H22ClN3O/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18/h4-11,23,25H,12H2,1-3H3,(H,22,24)

InChI Key

ZVMMVSSEAMUNGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.